molecular formula C18H19NO3 B8207821 benzyl N-[1-(3-methoxyphenyl)cyclopropyl]carbamate

benzyl N-[1-(3-methoxyphenyl)cyclopropyl]carbamate

Cat. No.: B8207821
M. Wt: 297.3 g/mol
InChI Key: QRBFRJHZLISALF-UHFFFAOYSA-N
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Description

Benzyl N-[1-(3-methoxyphenyl)cyclopropyl]carbamate is a chemical compound with the molecular formula C18H19NO3. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications. The compound is characterized by a benzyl group attached to a cyclopropyl ring, which is further substituted with a methoxyphenyl group and a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[1-(3-methoxyphenyl)cyclopropyl]carbamate typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the cyclopropyl ring is alkylated with a methoxybenzene derivative.

    Formation of the Carbamate Moiety: The final step involves the reaction of the intermediate compound with benzyl chloroformate in the presence of a base to form the carbamate moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-(3-methoxyphenyl)cyclopropyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methoxyphenyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl N-[1-(3-methoxyphenyl)cyclopropyl]carbamate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its pharmacological properties.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of benzyl N-[1-(3-methoxyphenyl)cyclopropyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate
  • Benzyl N-[1-(3-ethoxyphenyl)cyclopropyl]carbamate
  • Benzyl N-[1-(3-methoxyphenyl)cyclobutyl]carbamate

Uniqueness

Benzyl N-[1-(3-methoxyphenyl)cyclopropyl]carbamate is unique due to its specific substitution pattern and the presence of the cyclopropyl ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

benzyl N-[1-(3-methoxyphenyl)cyclopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-21-16-9-5-8-15(12-16)18(10-11-18)19-17(20)22-13-14-6-3-2-4-7-14/h2-9,12H,10-11,13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBFRJHZLISALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CC2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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